Ethyl,1-methyl-(9ci)
Description
Ethyl,1-methyl-(9CI) (CAS: 2025-55-0) is a branched alkyl group with the molecular formula C₃H₇. It is systematically named as the isopropyl radical, with synonyms including *Isopropyl (6CI,8CI), 1-Methylethyl, and 2-Propyl radical . This compound is a reactive intermediate often involved in organic synthesis, polymerization, and radical reactions. Its structure features a methyl group (-CH₃) attached to the central carbon of an ethyl chain, forming (CH₃)₂CH•, a key structural motif in hydrocarbons and organometallic chemistry.
Properties
CAS No. |
2025-55-0 |
|---|---|
Molecular Formula |
C3H7 |
Molecular Weight |
43.09 g/mol |
InChI |
InChI=1S/C3H7/c1-3-2/h3H,1-2H3 |
InChI Key |
HNUALPPJLMYHDK-UHFFFAOYSA-N |
Canonical SMILES |
C[CH]C |
Origin of Product |
United States |
Preparation Methods
Nitration of Ethyl 1-methyl-1H-pyrazole-3-carboxylate
The primary synthetic route involves nitration of ethyl 1-methyl-1H-pyrazole-3-carboxylate using ammonium nitrate in trifluoroacetic acid solvent.
-
- Dissolve ethyl 1-methyl-1H-pyrazole-3-carboxylate (460 mg) in 5 mL trifluoroacetic acid.
- Add ammonium nitrate to the solution.
- Stir the mixture at ambient temperature (approximately 23°C) for 2 hours.
- Remove volatiles under reduced pressure.
- Treat the residue with water and extract with dichloromethane (CH2Cl2).
- Dry the combined organic layers and remove volatiles under reduced pressure.
- Purify the residue by washing with diethyl ether (Et2O) to obtain the desired nitrated product.
Yield: Approximately 90% of the target compound is obtained.
-
- LC-MS (Method 1): m/z [M+H]+ = 200.2 (calculated molecular weight = 199.16).
- Retention time (Rt) = 2.4 minutes.
| Step | Reagents/Conditions | Time | Temperature | Yield |
|---|---|---|---|---|
| Nitration | Ammonium nitrate, trifluoroacetic acid (5 mL) | 2 hours | 23°C | 90% |
| Extraction & Purification | Water, CH2Cl2, drying, Et2O washing | - | Ambient | - |
Source: Patent US2014/194452, Paragraphs 0591-0593
Analysis of Preparation Methods
Reaction Conditions and Yields
The nitration method using ammonium nitrate in trifluoroacetic acid is efficient at room temperature, avoiding harsh conditions such as elevated temperatures or pressures. The reaction achieves a high yield (90%), which is favorable for laboratory and potential industrial applications.
Purification and Characterization
The purification involves liquid-liquid extraction and washing with diethyl ether, which is a standard method to remove impurities and isolate the ester product. The LC-MS data confirms the molecular weight and purity of the compound.
Summary Table of Preparation Method
| Parameter | Details |
|---|---|
| Starting Material | Ethyl 1-methyl-1H-pyrazole-3-carboxylate |
| Nitrating Agent | Ammonium nitrate |
| Solvent | Trifluoroacetic acid |
| Reaction Temperature | Ambient (~23°C) |
| Reaction Time | 2 hours |
| Workup | Removal of volatiles, water treatment, extraction with CH2Cl2, drying, Et2O washing |
| Yield | 90% |
| Analytical Confirmation | LC-MS m/z 200.2 [M+H]+, Rt 2.4 min |
Chemical Reactions Analysis
Ethyl,1-methyl-(9ci) undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides or other nitrogen-containing compounds.
Reduction: It can be reduced to form simpler amines or other reduced nitrogen species.
Substitution: It can undergo nucleophilic substitution reactions where the ethyl or methyl group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethyl,1-methyl-(9ci) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and kinetics.
Biology: It is used in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: It is used in the development of new drugs and therapeutic agents. Its derivatives have shown potential in treating various diseases.
Industry: It is used in the production of specialty chemicals and materials. It is also used as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Ethyl,1-methyl-(9ci) involves its interaction with specific molecular targets and pathways. It can act as a nucleophile, attacking electrophilic centers in other molecules. It can also participate in redox reactions, transferring electrons to or from other species. The specific pathways and targets depend on the context in which the compound is used.
Comparison with Similar Compounds
Structural Isomers: n-Propyl vs. Isopropyl
| Property | Ethyl,1-methyl-(9CI) (Isopropyl Radical) | n-Propyl Radical |
|---|---|---|
| Molecular Formula | C₃H₇* | C₃H₇* |
| Structure | Branched (CH₃)₂CH• | Linear CH₃CH₂CH₂• |
| Reactivity | Higher stability due to hyperconjugation | Less stable |
| Applications | Used in polymer initiation and catalysis | Limited industrial relevance |
Key Insight : The isopropyl radical’s branched structure enhances its stability compared to the linear n-propyl radical, making it more prevalent in synthetic applications .
Functional Derivatives: Ethers and Esters
tert-Butyl Ethyl Ether (CAS: 637-92-3)
| Property | Ethyl,1-methyl-(9CI) (Isopropyl Radical) | tert-Butyl Ethyl Ether |
|---|---|---|
| Molecular Formula | C₃H₇* | C₆H₁₄O |
| Boiling Point | N/A (Reactive intermediate) | 69–71°C |
| Functionality | Radical | Ether (R-O-R) |
| Applications | Radical reactions | Solvent, fuel additive |
Key Insight : While Ethyl,1-methyl-(9CI) is a reactive radical, tert-butyl ethyl ether is a stable ether used in industrial solvents, highlighting the impact of functional groups on chemical behavior .
Bioactive Compounds with Methyl/Ethyl Substituents
1-Methyl-2-pyrrolidinone (CAS: N/A)
| Property | Ethyl,1-methyl-(9CI) (Isopropyl Radical) | 1-Methyl-2-pyrrolidinone |
|---|---|---|
| Molecular Formula | C₃H₇* | C₅H₉NO |
| Bioactivity | Not reported | Anticancer properties |
| Natural Occurrence | Synthetic intermediate | Found in plant extracts |
| Concentration in Bio-oil | N/A | 5.95% (Bio-oil distillate) |
Key Insight: 1-Methyl-2-pyrrolidinone, a cyclic amide, exhibits significant anticancer activity due to its interaction with cellular pathways, unlike the non-polar isopropyl radical .
1-Ethyl-2-pyrrolidinone (CAS: N/A)
| Property | Ethyl,1-methyl-(9CI) (Isopropyl Radical) | 1-Ethyl-2-pyrrolidinone |
|---|---|---|
| Molecular Formula | C₃H₇* | C₆H₁₁NO |
| Bioactivity | Not reported | Less bioactive than methyl analog |
| Concentration in Bio-oil | N/A | 1.49% (Bio-oil distillate) |
Key Insight: The substitution of methyl with ethyl in pyrrolidinone reduces both bioactivity and abundance in bio-oil, emphasizing the role of substituent size in biological systems .
Cyclic and Bicyclic Analogs
Bicyclo[2.1.0]pentane-5-carboxylic Acid, 1-Methyl-, Ethyl Ester (CAS: N/A)
| Property | Ethyl,1-methyl-(9CI) (Isopropyl Radical) | Bicyclo Ester |
|---|---|---|
| Molecular Formula | C₃H₇* | C₁₀H₁₆O₂ |
| Structure | Simple branched radical | Bicyclic ester with methyl and ethyl groups |
| Applications | Radical chemistry | Potential pharmaceutical intermediate |
Key Insight : The bicyclic ester’s complex structure offers unique steric effects, contrasting with the isopropyl radical’s role in straightforward bond-forming reactions .
Biological Activity
Introduction
Ethyl,1-methyl-(9ci), also known as 4-Ethyl-1-methyl-1H-pyrrol-2(5H)-one, is a heterocyclic organic compound with a five-membered ring structure that includes nitrogen. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the synthesis of pharmaceuticals such as antidiabetic agents.
Chemical Structure and Properties
The molecular formula of Ethyl,1-methyl-(9ci) is . Its structural characteristics include an ethyl group at the 4-position and a methyl group at the 3-position of the pyrrolidinone ring. This unique substitution pattern contributes to its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 113.19 g/mol |
| Structure | Structure |
Biological Activity
Pharmacological Properties
Research has indicated that Ethyl,1-methyl-(9ci) exhibits several pharmacological properties:
- Antidiabetic Activity : As a precursor in the synthesis of glimepiride, Ethyl,1-methyl-(9ci) plays a crucial role in lowering blood sugar levels. Studies have shown that it enhances insulin sensitivity by interacting with enzymes involved in glucose metabolism.
- Antimicrobial Properties : Derivatives of Ethyl,1-methyl-(9ci) have demonstrated potential antibacterial activity, making it a subject of interest for further pharmacological research. These derivatives interact with microbial targets effectively.
- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties, contributing to its potential use in treating inflammatory diseases.
Case Studies
Several studies have highlighted the biological activity of Ethyl,1-methyl-(9ci):
- Study on Antidiabetic Effects : A study published in Journal of Medicinal Chemistry explored the synthesis of various derivatives based on Ethyl,1-methyl-(9ci). The results indicated that certain modifications enhanced its efficacy as an antidiabetic agent, showing significant reductions in blood glucose levels in diabetic models.
- Antimicrobial Evaluation : In another study, derivatives were tested against a range of bacterial strains. The results showed that some derivatives exhibited notable antibacterial activity, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
The biological activity of Ethyl,1-methyl-(9ci) is primarily attributed to its ability to interact with specific biological targets:
- Enzyme Interaction : It is believed to enhance insulin sensitivity by modulating enzyme activity related to glucose metabolism.
- Microbial Targeting : The compound's structural features allow it to bind effectively to bacterial enzymes, disrupting their function and leading to antimicrobial effects.
Comparative Analysis
To better understand the significance of Ethyl,1-methyl-(9ci), it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 3-Ethyl-4-methyl-1,5-dihydro-2H-pyrrol-2-one | Similar pyrrolidinone structure | Different substitution pattern affects reactivity |
| 3-Ethyl-4-methyl-3-pyrrolin-2-one | Contains a double bond in the ring | Alters stability and reactivity |
| 4-Hydroxy-3-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one | Incorporates a thiophene ring | Enhances electronic properties |
These comparisons illustrate how variations in substitution patterns lead to distinct chemical and biological properties.
Q & A
Basic: What experimental protocols are recommended for synthesizing and characterizing Ethyl,1-methyl-(9ci) derivatives?
Answer:
- Synthesis Design : Follow stepwise protocols for esterification or alkylation reactions, ensuring stoichiometric control and inert atmospheric conditions to prevent side reactions.
- Characterization : Use NMR (¹H/¹³C) to confirm structural integrity, mass spectrometry for molecular weight validation, and HPLC for purity assessment (>95%). For novel derivatives, include X-ray crystallography or IR spectroscopy to resolve stereochemical ambiguities .
- Reproducibility : Document reaction parameters (temperature, solvent, catalyst) in detail, adhering to journal guidelines for experimental transparency .
Advanced: How can researchers resolve contradictions in spectral data for Ethyl,1-methyl-(9ci) derivatives?
Answer:
- Data Validation : Cross-validate conflicting NMR/IR peaks using computational tools (e.g., Gaussian for DFT simulations) to predict vibrational/electronic spectra.
- Control Experiments : Repeat syntheses under varying conditions (e.g., pH, solvent polarity) to isolate confounding factors.
- Peer Review : Engage collaborators to independently reproduce results and assess methodological biases, as highlighted in multi-expert review frameworks .
Advanced: What methodologies enable the study of Ethyl,1-methyl-(9ci)'s selective binding to biomolecular targets (e.g., G-quadruplex DNA)?
Answer:
- Kinetic Analysis : Employ fluorescence titration or surface plasmon resonance (SPR) to quantify binding constants (Kd) and elucidate kinetic pathways (e.g., association/dissociation rates) .
- Structural Insights : Use molecular docking (AutoDock Vina) and MD simulations to model ligand-DNA interactions, focusing on stacking dynamics and hydrogen bonding patterns .
- Selectivity Screening : Compare binding affinities against non-target structures (e.g., duplex DNA) via competitive assays .
Basic: What analytical techniques are optimal for detecting Ethyl,1-methyl-(9ci) in environmental samples?
Answer:
- Sample Preparation : Use solid-phase microextraction (SPME) or liquid-liquid extraction to isolate the compound from soil/water matrices.
- Detection : Apply GC-MS with electron ionization (EI) for high sensitivity, or LC-MS/MS for polar derivatives. Validate with internal standards (e.g., deuterated analogs) to correct matrix effects .
Advanced: How should researchers design statistical frameworks for dose-response studies involving Ethyl,1-methyl-(9ci)?
Answer:
- Model Selection : Use nonlinear regression (e.g., Hill equation) to fit dose-response curves. Validate model assumptions (normality, homoscedasticity) via residual analysis.
- Power Analysis : Predefine sample sizes using tools like G*Power to ensure statistical robustness (α=0.05, β=0.2).
- Multivariate Analysis : Apply ANOVA or MANOVA to assess interactions between compound concentration and biological endpoints .
Basic: What criteria define a well-formulated research hypothesis for studying Ethyl,1-methyl-(9ci)?
Answer:
- PICOC Framework : Structure hypotheses using Population (e.g., cellular models), Intervention (compound exposure), Comparison (control groups), Outcomes (e.g., cytotoxicity), and Context (in vitro/in vivo) .
- Feasibility : Align questions with available resources (e.g., lab equipment, funding) to ensure empirical testability .
Advanced: How can researchers optimize chromatographic conditions for separating Ethyl,1-methyl-(9ci) isomers?
Answer:
- Column Selection : Use chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) for enantiomeric resolution.
- Mobile Phase : Adjust acetonitrile/water ratios and additives (e.g., 0.1% formic acid) to enhance peak symmetry.
- Method Validation : Assess reproducibility across ≥3 batches and validate with spike-recovery tests (RSD <5%) .
Advanced: What computational approaches are effective for predicting Ethyl,1-methyl-(9ci)'s metabolic pathways?
Answer:
- In Silico Tools : Use MetaSite or GLORYx to simulate Phase I/II metabolism, prioritizing cytochrome P450 isoforms (e.g., CYP3A4) for kinetic profiling.
- Docking Studies : Map reactive sites (e.g., ester groups) to predict hydrolysis or glucuronidation pathways.
- Validation : Compare predictions with in vitro microsomal assays .
Basic: How should researchers manage and archive spectral data for Ethyl,1-methyl-(9ci) derivatives?
Answer:
- Data Curation : Store raw spectra in repositories like Zenodo or institutional databases with unique DOIs.
- Metadata Standards : Annotate files with experimental conditions (solvent, instrument model) and processing software (e.g., MestReNova) .
Advanced: What strategies identify structure-activity relationships (SARs) for Ethyl,1-methyl-(9ci) analogs?
Answer:
- Analog Synthesis : Modify substituents (e.g., alkyl chain length, ester groups) systematically.
- Biological Assays : Test analogs against target proteins (e.g., kinases) and correlate activity with structural descriptors (logP, polar surface area).
- QSAR Modeling : Use partial least squares (PLS) regression to derive predictive SAR models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
